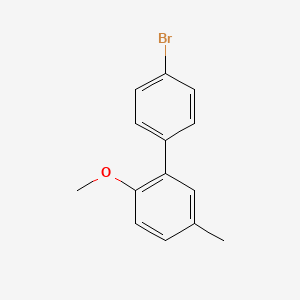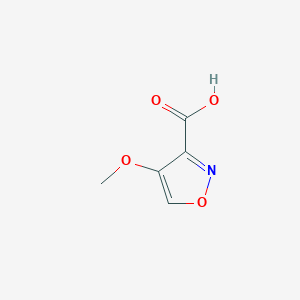
3-Bromo-3'-chloro-6'-methoxybiphenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-3’-chloro-6’-methoxybiphenyl is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of bromine, chlorine, and methoxy functional groups attached to the biphenyl structure. It is used in various chemical reactions and has applications in scientific research and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3’-chloro-6’-methoxybiphenyl typically involves the bromination and chlorination of methoxybiphenyl. The process begins with the methoxylation of biphenyl, followed by selective bromination and chlorination. The reaction conditions often include the use of bromine and chlorine reagents in the presence of catalysts and solvents to achieve the desired substitution on the biphenyl ring.
Industrial Production Methods
Industrial production of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves large-scale chemical processes that ensure high yield and purity. The methods used in industrial settings are optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to isolate the compound.
化学反应分析
Types of Reactions
3-Bromo-3’-chloro-6’-methoxybiphenyl undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are used in substitution reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in the synthesis of more complex organic molecules.
科学研究应用
3-Bromo-3’-chloro-6’-methoxybiphenyl has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Bromo-3’-chloro-6’-methoxybiphenyl involves its interaction with specific molecular targets. The presence of halogen atoms and the methoxy group allows it to participate in various chemical reactions, influencing its reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution, as well as oxidative and reductive transformations.
相似化合物的比较
Similar Compounds
- 3-Bromo-4’-chloro-6’-methoxybiphenyl
- 3-Bromo-3’-fluoro-6’-methoxybiphenyl
- 3-Chloro-3’-bromo-6’-methoxybiphenyl
Uniqueness
3-Bromo-3’-chloro-6’-methoxybiphenyl is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The combination of bromine, chlorine, and methoxy groups on the biphenyl structure makes it a versatile compound for various chemical transformations and applications.
属性
IUPAC Name |
2-(3-bromophenyl)-4-chloro-1-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrClO/c1-16-13-6-5-11(15)8-12(13)9-3-2-4-10(14)7-9/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJKFISYSGVOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-isobutyl-3-(4-piperidyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B7967728.png)




![5-(4-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967759.png)
![5-(3-Bromophenyl)benzo[d][1,3]dioxole](/img/structure/B7967763.png)




![[3-(3-Bromo-phenyl)-5-methyl-pyrazol-1-yl]-acetic acid](/img/structure/B7967800.png)

![2-Bromo-7-chlorobenzo[b]thiophene](/img/structure/B7967815.png)
